molecular formula C4H10NO3P B14448462 (1-Aminobut-3-en-1-yl)phosphonic acid CAS No. 79014-62-3

(1-Aminobut-3-en-1-yl)phosphonic acid

Cat. No.: B14448462
CAS No.: 79014-62-3
M. Wt: 151.10 g/mol
InChI Key: JVVXWINYVPTECL-UHFFFAOYSA-N
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Description

(1-Aminobut-3-en-1-yl)phosphonic acid is a specialized α-aminophosphonic acid that serves as a versatile building block in organic and medicinal chemistry research. This compound features a phosphonic acid group and a reactive alkene functionality on a shared carbon backbone, making it a valuable scaffold for the design of novel molecules and peptidomimetics . The phosphonic acid group is a stable bioisostere of the natural phosphate and carboxylate groups found in biological systems, allowing researchers to create compounds that mimic natural substrates but are resistant to enzymatic hydrolysis . This structural analogy underpins the compound's primary research value as a potential inhibitor of key enzymes, particularly phosphatases and enzymes involved in amino acid metabolism . The vinyl group offers a strategic handle for further chemical modification via click chemistry or other coupling reactions, enabling the synthesis of more complex derivatives or its incorporation into larger molecular frameworks. As such, this compound is of significant interest for developing protease inhibitors, antimicrobial agents, and bone-targeting pharmaceuticals, following the precedent set by other bioactive aminophosphonates . Product Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79014-62-3

Molecular Formula

C4H10NO3P

Molecular Weight

151.10 g/mol

IUPAC Name

1-aminobut-3-enylphosphonic acid

InChI

InChI=1S/C4H10NO3P/c1-2-3-4(5)9(6,7)8/h2,4H,1,3,5H2,(H2,6,7,8)

InChI Key

JVVXWINYVPTECL-UHFFFAOYSA-N

Canonical SMILES

C=CCC(N)P(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 1 Aminobut 3 En 1 Yl Phosphonic Acid

Established Synthetic Pathways for (1-Aminobut-3-en-1-yl)phosphonic Acid

The synthesis of α-aminophosphonates, including unsaturated derivatives like this compound, is predominantly achieved through well-established multicomponent reactions. These methods offer a convergent and atom-economical approach to constructing the core α-aminophosphonate scaffold.

Traditional Approaches to Alpha-Aminophosphonate Synthesis

The two most widely employed methods for the synthesis of α-aminophosphonates are the Kabachnik-Fields reaction and the Pudovik reaction. core.ac.uk

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). wikipedia.orgnih.gov The reaction typically proceeds through the in situ formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite to the imine C=N double bond. nih.gov Alternatively, the reaction can initiate with the addition of the phosphite to the carbonyl group, forming an α-hydroxyphosphonate, which is subsequently displaced by the amine. core.ac.uk The reaction pathway is often dependent on the specific reactants and conditions used. nih.gov

General Scheme of the Kabachnik-Fields Reaction:

The Pudovik reaction involves the two-component addition of a dialkyl phosphite to a pre-formed imine. beilstein-journals.orgmdpi.com This method offers a more controlled approach compared to the Kabachnik-Fields reaction as the imine is synthesized and isolated in a separate step. The addition of the phosphite to the imine is often catalyzed by a base or a Lewis acid. beilstein-journals.org

General Scheme of the Pudovik Reaction:

These reactions can be performed under various conditions, including solvent-free and microwave-assisted protocols, which align with the principles of green chemistry. beilstein-journals.org

Specific Route Adaptations for this compound

To synthesize this compound, the general methodologies described above are adapted using specific starting materials that contain the requisite but-3-enyl moiety.

For a Kabachnik-Fields approach , the synthesis would involve the reaction of acrolein (propenal), an appropriate amine (e.g., ammonia (B1221849) or a protected amine), and a dialkyl phosphite. Acrolein serves as the α,β-unsaturated carbonyl component.

In a Pudovik reaction scenario, the synthesis would commence with the preparation of the corresponding imine, N-substituted propenimine, followed by the addition of a dialkyl phosphite.

A critical consideration in the synthesis of this unsaturated aminophosphonate is the potential for side reactions, such as 1,4-conjugate addition of the phosphite to the α,β-unsaturated imine. Careful control of reaction conditions is necessary to favor the desired 1,2-addition to the imine double bond. researchgate.net

Stereoselective Synthesis of Enantiomeric Forms of this compound

The biological activity of α-aminophosphonates is often stereospecific. nih.gov Consequently, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is of paramount importance.

Chiral Auxiliaries and Asymmetric Catalysis in Synthesis

Stereocontrol in the synthesis of α-aminophosphonates can be achieved through several strategies, primarily involving the use of chiral auxiliaries or asymmetric catalysis. wikipedia.org

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net In the context of synthesizing chiral this compound, a chiral amine, such as (R)- or (S)-α-phenylethylamine, can be used in a Pudovik-type reaction. The chiral auxiliary forms a chiral imine, which then undergoes diastereoselective addition of the phosphite. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-aminophosphonate. wikipedia.org Various chiral auxiliaries have been developed and utilized for the asymmetric synthesis of a wide range of chiral compounds. researchgate.netsigmaaldrich.com

Chiral Auxiliary ExamplesType
(R)- or (S)-α-PhenylethylamineChiral Amine
Evans OxazolidinonesAcylating Agent
CamphorsultamAcylating Agent
PseudoephedrineAmide Formation

Asymmetric catalysis employs a chiral catalyst to control the stereoselectivity of the reaction. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. Chiral Lewis acids or Brønsted acids can be used to catalyze the enantioselective addition of phosphites to imines. nih.govmdpi.com For instance, chiral phosphoric acids derived from BINOL have been shown to be effective catalysts for the enantioselective Pudovik reaction of cinnamaldehyde-derived aldimines, which are structurally related to the imine precursor of this compound. nih.gov

Asymmetric Catalyst ExamplesCatalyst TypeAchieved Enantioselectivity (ee)
Chiral Phosphoric Acids (e.g., SPINOL-based)Brønsted Acid85-98%
Chiral N,N'-dioxide-Ytterbium(III) complexesLewis AcidGood yields and enantioselectivities
(R,R)-Ph-BPE-catalyzed hydrophosphonylationTransition Metal Complex94-96%

Enantiopurity Assessment Methodologies

The determination of the enantiomeric purity (enantiomeric excess, ee) of the synthesized chiral α-aminophosphonates is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method for this purpose. mdpi.comnih.gov The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. researchgate.net

Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated and quantified using standard achiral HPLC. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents can also be employed to determine the enantiomeric excess.

MethodPrinciple
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.
Derivatization followed by achiral HPLCConversion of enantiomers into diastereomers which are separable on an achiral column.
Chiral NMR SpectroscopyUse of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.

Novel Synthetic Strategies and Methodological Advancements for Phosphonate (B1237965) Analogs

Research in the field of organophosphorus chemistry continues to generate novel synthetic methods for the preparation of phosphonate analogues with diverse functionalities. These advancements often focus on improving efficiency, selectivity, and expanding the substrate scope.

For the synthesis of unsaturated α-aminophosphonates, new catalytic systems are being explored to enhance control over regio- and stereoselectivity. For instance, the use of transition metal catalysts in phosphonylation reactions allows for the formation of C-P bonds under mild conditions. organic-chemistry.org

Furthermore, the development of novel phosphonating reagents and the application of multicomponent reactions with new components offer pathways to previously inaccessible phosphonate analogues. The synthesis of phosphonate analogues of vinylglycine, for example, provides compounds with potential as enzyme inhibitors or mimics of peptidic structures. nih.govnih.gov

Recent advancements also include the development of one-pot tandem reactions, such as the 1,4-1,2-addition of phosphites to α,β-unsaturated imines, which allows for the synthesis of more complex glutamic acid analogues. researchgate.net These innovative strategies open up new avenues for the synthesis of a wide array of structurally diverse and biologically relevant phosphonate compounds.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of α-aminophosphonates aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, catalyst-free or recyclable catalyst systems, and energy-efficient reaction conditions.

For the broader class of α-aminophosphonates, researchers have explored various green synthetic protocols. One-pot, three-component reactions, such as the Kabachnik-Fields reaction, are inherently atom-economical. nih.gov Green variations of this reaction have been developed using natural and heterogeneous catalysts like orange peel powder (OPP) or ZnO nanoparticles in aqueous media. nanobioletters.comresearchgate.net For instance, the synthesis of α-aminophosphonates has been successfully achieved using OPP as a catalyst in ethanol (B145695) under reflux conditions, offering high yields, simple workup, and the use of a readily available, natural catalyst. nanobioletters.com Microwave-assisted synthesis, often under solvent-free conditions, has also emerged as a green technique, significantly reducing reaction times and energy consumption. jmaterenvironsci.com While these green methodologies have been extensively applied to the synthesis of various α-aminophosphonates, specific documented applications for the direct synthesis of this compound employing these green principles are not extensively reported in the current scientific literature. The development of such specific green synthetic routes remains an area for future research.

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and higher yields. These benefits are particularly relevant for the synthesis of fine chemicals and pharmaceutical intermediates.

The continuous flow synthesis of α-aminophosphonates has been demonstrated, often utilizing microreactor technology. researchgate.netdoaj.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product selectivity and yield. For example, the Kabachnik-Fields reaction has been successfully performed in a continuous flow microwave reactor, resulting in high yields of α-aryl-α-aminophosphonates without the need for a catalyst and with shorter reaction times compared to batch methods. researchgate.net An assembly-line synthesis of α-aminophosphonates using dynamic thin films in a continuous flow system has also been reported, showcasing rapid and efficient production. escholarship.orgrsc.org Although the potential of flow chemistry for the synthesis of this compound is evident, specific reports detailing its continuous synthesis are currently limited in the available literature. The adaptation of existing continuous flow methodologies for α-aminophosphonates to the synthesis of this specific vinylogous GABA analogue presents a promising avenue for future synthetic exploration.

Derivatization and Functionalization of the this compound Scaffold

The chemical scaffold of this compound offers multiple sites for derivatization and functionalization, enabling the modulation of its physicochemical properties and the development of novel molecular probes and therapeutic agents.

Esterification and Prodrug Design Strategies

The phosphonic acid group of this compound is a key target for esterification. This modification can enhance the lipophilicity of the molecule, thereby improving its membrane permeability and oral bioavailability. This is a common strategy in prodrug design, where a biologically active compound is temporarily modified to overcome pharmacokinetic barriers. nih.gov

Various prodrug strategies have been developed for phosphonates, including the formation of acyloxyalkyl esters (e.g., pivaloyloxymethyl [POM]) and aryloxy phosphonamidates (ProTide technology). nih.govresearchgate.net These prodrugs are designed to be cleaved in vivo by cellular enzymes, releasing the active phosphonic acid. The success of prodrugs like Adefovir dipivoxil and Tenofovir disoproxil fumarate (B1241708) highlights the potential of this approach. nih.gov While these strategies are well-established for other phosphonate-containing drugs, their specific application to this compound has not been extensively documented. The design and synthesis of prodrugs of this compound could be a valuable area of investigation to enhance its therapeutic potential.

Table 1: Common Prodrug Moieties for Phosphonates

Prodrug MoietyCleavage MechanismReleased ByproductReference
Pivaloyloxymethyl (POM)Enzymatic hydrolysisFormaldehyde, Pivalic acid nih.gov
Isopropyloxycarbonyloxymethyl (POC)Enzymatic hydrolysisFormaldehyde, Isopropanol, CO2 researchgate.net
Aryloxy Phosphonamidate (ProTide)Enzymatic hydrolysisPhenol, Amino acid nih.gov

Conjugation with Peptides, Polymers, and Nanomaterials

Conjugation of this compound to larger molecules such as peptides, polymers, or nanomaterials can impart novel properties and functionalities. The amino group and the phosphonic acid group serve as convenient handles for such conjugation reactions.

Peptide conjugation can be used to create phosphonopeptides, which are analogues of natural peptides with potential applications as enzyme inhibitors. rsc.org The phosphonic acid moiety can act as a stable mimic of a phosphate (B84403) or a tetrahedral transition state. While the synthesis of various phosphonopeptides is well-documented, specific examples involving the conjugation of this compound are not readily found in the literature.

Polymer conjugation can be employed to develop drug delivery systems or functional materials. For instance, post-polymerization functionalization of polymers with vinylphosphonates has been reported. rsc.org Attaching this compound to a polymer backbone could lead to materials with interesting biological or material science applications.

Conjugation to nanomaterials is another emerging area. The phosphonic acid group is known to have a strong affinity for metal oxide surfaces, making it a suitable anchor for functionalizing nanoparticles. This could be utilized in the development of targeted drug delivery systems or diagnostic agents.

Modifications of the Unsaturated Butenyl Chain

The butenyl chain of this compound provides a reactive site for various chemical transformations. The double bond can undergo a range of addition reactions, allowing for the introduction of diverse functional groups.

Reactions such as hydrogenation would yield the saturated analogue, (1-aminobutyl)phosphonic acid. Halogenation, epoxidation, or dihydroxylation of the double bond could provide intermediates for further functionalization. The vinylphosphonate (B8674324) moiety itself is a versatile building block in organic synthesis, participating in reactions like Michael additions and cycloadditions. acs.orgtandfonline.com These modifications could be used to systematically probe the structure-activity relationship of this compound and its derivatives.

Modifications of the Amino and Phosphonic Acid Moieties

The amino and phosphonic acid groups are primary sites for modification. The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. N-acylation, for instance, is a common method to synthesize amide derivatives.

The phosphonic acid moiety can be converted into its esters or amides, as discussed in the context of prodrugs. Furthermore, the P-OH groups can be replaced with other functionalities. For example, the synthesis of α-brominated phosphonates has been explored as a strategy to create irreversible enzyme inhibitors. rsc.org Such modifications on the this compound scaffold could lead to the discovery of compounds with novel biological activities.

Biochemical and Biological Activities of 1 Aminobut 3 En 1 Yl Phosphonic Acid

Enzyme Inhibition and Target Identification

There is no publicly available research identifying the specific enzyme targets of (1-Aminobut-3-en-1-yl)phosphonic acid. As an amino acid analog, it could potentially interact with enzymes involved in amino acid metabolism, such as transaminases or decarboxylases. The presence of the phosphonic acid group, a known mimic of the carboxylate or phosphate (B84403) group, suggests that it might also target enzymes that bind these moieties. However, without experimental evidence, any potential targets are purely conjectural.

Specific Enzymes Targeted by this compound

No specific enzymes have been identified as targets for this compound in published literature.

Inhibition Kinetics and Mechanism of Action (e.g., Transition State Analogs)

The inhibition kinetics and mechanism of action for this compound have not been determined. Many α-aminophosphonic acids act as transition state analog inhibitors of enzymes that process α-amino acids. The tetrahedral geometry of the phosphonate (B1237965) group can mimic the transition state of reactions involving the carboxylate group of amino acids. It is plausible that this compound could function in a similar manner, but this has not been experimentally verified.

Irreversible vs. Reversible Inhibition Characteristics

There is no information available to classify the potential inhibitory effects of this compound as either reversible or irreversible. The vinyl group in its structure could potentially participate in covalent bond formation with an enzyme's active site, leading to irreversible inhibition, but this is speculative.

Investigation of Biochemical Pathways Perturbed by this compound

Given the lack of data on its enzyme targets, the specific biochemical pathways perturbed by this compound remain unknown.

Impact on Amino Acid Metabolism Pathways

As an unnatural amino acid analog, this compound could theoretically interfere with various amino acid metabolic pathways. Potential points of interference could include amino acid biosynthesis, degradation, or the synthesis of downstream metabolites. However, no studies have been conducted to investigate these potential impacts.

Role in Phosphonate-Related Metabolic Processes

Natural phosphonates are involved in various metabolic processes, including the biosynthesis of antibiotics and membrane lipids. It is unknown whether this compound can be metabolized by organisms that have phosphonate-related pathways or if it interferes with these processes.

Antimicrobial Activity Studies

Evaluation Against Bacterial Strains

No research data was found regarding the evaluation of this compound against any bacterial strains.

Evaluation Against Fungal Pathogens

No research data was found regarding the evaluation of this compound against any fungal pathogens.

Mechanisms of Antimicrobial Action at the Molecular Level

No studies were identified that investigated the molecular mechanisms of antimicrobial action for this compound.

Anticancer Research and Cell Line Studies (Non-clinical)

In Vitro Efficacy in Cancer Cell Models

No in vitro studies on the efficacy of this compound in any cancer cell models were found in the searched literature.

Exploration of Cellular Targets and Pathways in Cancer Biology

No research was found that explores the cellular targets or pathways of this compound in the context of cancer biology.

Structural Biology and Computational Investigations of 1 Aminobut 3 En 1 Yl Phosphonic Acid

Structural Characterization of (1-Aminobut-3-en-1-yl)phosphonic Acid-Enzyme Complexes

The precise visualization of how this compound binds to its target enzyme is fundamental to understanding its mechanism of action. Structural biology techniques provide atomic-level insights into these interactions.

X-ray Crystallography Studies of Ligand-Receptor Interactions

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. In a typical study involving this compound, the target enzyme would be crystallized in the presence of the inhibitor. By analyzing the diffraction pattern of X-rays passed through the crystal, a detailed electron density map can be generated, revealing the precise orientation of the inhibitor within the enzyme's active site. This would allow researchers to identify key hydrogen bonds, electrostatic interactions, and van der Waals forces that govern the binding affinity and specificity.

NMR Spectroscopy for Solution-State Conformation and Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the structure and dynamics of molecules in solution, which more closely mimics the physiological environment. researchgate.netnih.gov For the this compound-enzyme complex, NMR experiments such as saturation transfer difference (STD) and chemical shift perturbation (CSP) could be employed. These methods can identify which parts of the inhibitor are in close contact with the enzyme and map the binding interface on the protein. Furthermore, NMR can provide insights into the conformational changes that both the ligand and the enzyme undergo upon binding.

Molecular Modeling and Computational Chemistry Studies

Computational methods complement experimental techniques by providing a dynamic and energetic perspective on ligand-receptor interactions. These approaches are crucial for rational drug design and for understanding the intricacies of molecular recognition.

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking simulations would be performed using a known or modeled structure of the target enzyme. These simulations would generate various possible binding poses, which are then evaluated using a scoring function to estimate the binding affinity. This process can help in understanding the key interactions and in designing more potent inhibitors.

Molecular Dynamics Simulations for Binding Dynamics and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time. nih.gov An MD simulation of the this compound-enzyme complex would start with the docked pose and simulate the dynamic behavior of the system. nih.govmdpi.com This can reveal the stability of the binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. nih.gov MD simulations are instrumental in understanding the conformational changes that occur upon binding and can provide insights into the thermodynamics of the interaction. mdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and reactivity of molecules. For this compound, methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed. These calculations could provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges.

Such studies would allow for the prediction of the most likely sites for nucleophilic and electrophilic attack, shedding light on its reactivity in biological systems. Furthermore, parameters like ionization potential, electron affinity, and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) could be calculated to quantify its chemical behavior.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: This table is illustrative and not based on published experimental or computational data.)

ParameterPredicted Value/CharacteristicSignificance
HOMO Energy-Indicates the ability to donate electrons.
LUMO Energy-Indicates the ability to accept electrons.
HOMO-LUMO Gap-Relates to chemical reactivity and stability.
Electrostatic Potential-Maps charge distribution, identifying polar regions and potential interaction sites.
Mulliken Atomic Charges-Quantifies the partial charge on each atom, predicting sites for electrostatic interactions.

QSAR and Cheminformatics Approaches to Structure-Activity Predictions

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are instrumental in predicting the biological activity of compounds based on their physicochemical properties. For this compound, a QSAR model would require a dataset of structurally related compounds with known biological activities against a specific target.

Molecular descriptors for this compound and its analogs would be calculated, including constitutional, topological, geometrical, and electronic descriptors. These could then be correlated with biological activity using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. Such models could predict the inhibitory potency or other biological effects of novel, unsynthesized derivatives, thereby guiding rational drug design.

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional structure of this compound, including its conformational flexibility and stereochemistry, is expected to be a critical determinant of its biological activity.

Influence of Stereochemistry on Enzyme Binding Affinity

This compound possesses a chiral center at the carbon atom bonded to both the amino and phosphonic acid groups. The resulting enantiomers, (R)- and (S)-(1-Aminobut-3-en-1-yl)phosphonic acid, would likely exhibit different binding affinities for chiral biological targets such as enzymes. This stereoselectivity arises from the specific three-dimensional arrangement of functional groups, which dictates the complementarity with the binding site.

Molecular docking simulations could be employed to predict the binding modes of each enantiomer within an enzyme's active site. Such studies would analyze the intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, to explain differences in binding energy and, consequently, inhibitory potency.

Table 2: Illustrative Comparison of Binding Affinities for Enantiomers of this compound with a Hypothetical Enzyme Target (Note: This table is for conceptual demonstration and is not based on actual experimental data.)

EnantiomerPredicted Binding Affinity (e.g., Ki, IC50)Key Predicted Interactions
(R)-enantiomer--
(S)-enantiomer--

Relationship Between Conformation and Biological Efficacy

The biological efficacy of this compound is intrinsically linked to its preferred conformation upon binding to a biological target. The molecule has several rotatable bonds, allowing it to adopt various spatial arrangements. Conformational analysis, using computational methods like molecular mechanics or quantum chemistry, could identify low-energy, stable conformations in different environments (e.g., in solution versus in a protein binding pocket).

Structure Activity Relationship Sar and Rational Design of 1 Aminobut 3 En 1 Yl Phosphonic Acid Analogs

Systematic Modification of the Butenyl Chain and its Impact on Activity

The four-carbon chain with its terminal double bond is a key feature distinguishing (1-aminobut-3-en-1-yl)phosphonic acid from simpler GABA analogs. Modifications to this chain, including its saturation state, length, and substitution, have profound effects on biological activity.

The presence and stereochemistry of the double bond in the butenyl chain are critical determinants of pharmacological activity and receptor selectivity. Studies on unsaturated analogs of GABA and its phosphinic acid counterparts reveal that the double bond restricts the molecule's conformation, which can enhance binding affinity and selectivity for specific receptor subtypes.

For instance, in carboxylic acid-based GABA analogs, the geometry of the double bond is crucial. trans-4-Aminocrotonic acid (TACA) generally mimics the action of GABA at various receptors, suggesting it adopts an extended conformation similar to the active form of GABA at GABA-A receptors. nih.gov In contrast, cis-4-aminocrotonic acid (CACA) is a selective agonist at bicuculline-insensitive GABA-C receptors, indicating that a folded conformation is preferred for this receptor subtype. nih.gov

This principle extends to phosphorus-containing analogs. In a series of unsaturated phosphinic acid analogs of GABA, the (E)-isomers (trans) were found to be significantly more potent as GABA-C receptor antagonists than the corresponding (Z)-isomers (cis). nih.gov This highlights the importance of the extended conformation conferred by the trans-double bond for antagonist activity at this receptor. Saturation of the alkene to form the corresponding alkyl chain generally retains activity but can alter the selectivity profile by increasing conformational flexibility.

Lengthening or shortening the carbon chain affects the critical distance between the amino and phosphonate (B1237965) groups, which is a key factor for interaction with GABAergic targets. While direct extension studies on this compound are limited, research on other GABA analogs shows that the optimal distance is generally three to four carbon atoms.

Table 1: Impact of Alkene Geometry on GABA-C Receptor Antagonism
CompoundAlkene GeometryGABA-C Receptor Activity (IC₅₀)
[(E)-3-Aminopropen-1-yl]methylphosphinic acidE (trans)5.53 µM
[(E)-3-Aminopropen-1-yl]phosphinic acidE (trans)7.68 µM
[(Z)-3-Aminopropen-1-yl]methylphosphinic acidZ (cis)38.94 µM
[(Z)-3-Aminopropen-1-yl]phosphinic acidZ (cis)> 100 µM

Introducing substituents onto the butenyl chain can modulate lipophilicity, steric profile, and electronic properties, thereby influencing potency and selectivity. In related GABA analogs like pregabalin (B1679071) (β-isobutyl-GABA) and baclofen (B1667701) (β-(4-chlorophenyl)-GABA), substitution at the β-position (C-3) enhances lipophilicity and improves passage across the blood-brain barrier. wikipedia.org This strategy has been applied to heterocyclic GABA analogs, where β-alkyl or β-aryl substituents are incorporated to improve the lipophilic character of the compounds. nih.gov

For GABA uptake inhibitors, substitution on a butenyl linker attached to the nitrogen of nipecotic acid has been shown to be highly effective. The presence of bulky, lipophilic groups, such as two 3-methyl-2-thienyl groups in the case of tiagabine, dramatically increases potency. researchgate.net While this substitution is not directly on the core butenyl chain of the GABA analog itself, it demonstrates that the butenyl scaffold is amenable to substitution with large groups that can enhance interaction with binding pockets on target proteins. Studies on conformationally restricted cyclopentene (B43876) analogs of GABA also show that the placement of substituents can create either agonists or antagonists from the same core structure. nih.gov

Variations on the Amino Acid Moiety

The primary amino group is essential for the zwitterionic character of the molecule at physiological pH and for key ionic interactions at the biological target. Modifications to this group, including N-substitution or its complete replacement with a bioisostere, significantly alter the pharmacological profile.

N-acylation or N-alkylation of the primary amino group typically reduces or abolishes activity at GABA receptors that require a protonated amine for binding. However, this derivatization can introduce new pharmacological activities. For example, N-acylation of amino acids and neurotransmitters with long-chain fatty acids, such as arachidonic acid, creates a class of lipid signaling molecules. N-arachidonoyl GABA, for instance, has been identified as an endogenous neuromodulator with its own distinct biological profile, including modest anti-nociceptive effects. nih.gov

In the context of α-aminophosphonates, N-acylation has been explored as a strategy to create derivatives with cytotoxic activity against various cancer cell lines. nih.gov This suggests that while N-substitution may eliminate the desired GABA-mimetic activity, it can be a valuable strategy for drug repositioning and the development of agents for different therapeutic areas.

Bioisosteric replacement of the amino group with other functionalities that can participate in similar hydrogen bonding or ionic interactions is a key strategy in rational drug design. The guanidino group is a well-established bioisostere for a protonated amine, as it is more basic and remains protonated over a wider pH range.

This strategy has proven highly successful in converting GABA agonists into antagonists. Studies have shown that replacing the amino group of GABA analogs with a guanidino group can yield potent and selective GABA-C receptor antagonists. nih.gov For example, 3-(guanido)-1-oxo-1-hydroxy-phospholane, a cyclic phosphinic acid analog, is a selective antagonist at the ρ₁ GABA-C receptor, whereas its amino-containing counterpart is a weak partial agonist at GABA-B receptors. nih.gov This demonstrates that the guanidino group can fundamentally change the mode of action from agonism to antagonism.

Table 2: Bioisosteric Replacement of Amino Group in a Cyclic Phosphinic Acid GABA Analog
CompoundFunctional GroupGABA-C Receptor ActivityGABA-B Receptor Activity
3-(Aminomethyl)-1-oxo-1-hydroxy-phospholane (3-AMOHP)Amino (-NH₂)AntagonistWeak Partial Agonist
3-(Guanido)-1-oxo-1-hydroxy-phospholane (3-GOHP)Guanidino (-NH-C(=NH)NH₂)Potent Antagonist (KB = 10.0 µM)Inactive

Modifications and Bioisosteric Replacements of the Phosphonate Group

The phosphonate group serves as a bioisosteric replacement for the carboxylate group of natural amino acids. It is more resistant to metabolic degradation and its tetrahedral geometry and different pKa values can lead to altered binding interactions. researchgate.net Further modifications of this acidic moiety can fine-tune the activity.

Replacing the phosphonate group with a phosphinate group (where one hydroxyl is replaced by an H or an alkyl group) has been a highly fruitful strategy. Phosphinic acid analogs of GABA are potent ligands at GABA-B and GABA-C receptors. nih.govnih.gov The nature of the substituent on the phosphorus atom is critical; for instance, (3-aminopropyl)phosphinic acid is a potent GABA-B agonist, whereas introducing an ethyl or larger alkyl group on the phosphorus atom, as in (3-aminopropyl)-n-butylphosphinic acid (CGP36742), converts the molecule into a GABA-B antagonist. nih.gov This demonstrates that small steric changes at the acidic terminus can flip the pharmacological switch from agonism to antagonism.

Other non-phosphorus bioisosteres for the phosphonate/carboxylate group have also been explored. The tetrazole ring is a classic bioisostere for the carboxylic acid, sharing a similar pKa and planar geometry. nih.gov It has been successfully used to create GABA analogs and is often employed to improve pharmacokinetic properties. researchgate.net More novel replacements include the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety, which has been shown to act as a nonclassical carboxyl group bioisostere, yielding weak agonists at GABA-A receptors. nih.gov These replacements offer a way to modulate acidity, polarity, and binding interactions to optimize drug candidates.

Table 3: Comparison of Acidic Group Bioisosteres in GABA Analogs
Compound ClassAcidic MoietyTypical Biological Activity Profile
Aminocarboxylic acidsCarboxylic Acid (-COOH)GABA receptor agonists/antagonists, GABA-AT inhibitors
Aminophosphonic acidsPhosphonic Acid (-PO(OH)₂)GABA receptor ligands, enzyme inhibitors
Aminophosphinic acidsPhosphinic Acid (-P(O)(OH)R)Potent GABA-B/GABA-C receptor agonists and antagonists
Amino tetrazolesTetrazole (-CN₄H)GABA receptor ligands, improved pharmacokinetics
Amino hydroxyoxadiazolesHydroxyoxadiazoleWeak GABA-A receptor agonists

Exploration of Different Phosphorus-Containing Moieties

The phosphonate group [—P(O)(OH)₂] is a key feature of many enzyme inhibitors because it acts as a stable mimic of the tetrahedral transition states of substrate hydrolysis or as a bioisostere of a phosphate (B84403) group. researchgate.net Its dianionic nature at physiological pH often facilitates strong interactions with positively charged residues (e.g., arginine, lysine) in an enzyme's active site. researchgate.net However, modifying this moiety can significantly impact binding affinity, cell permeability, and metabolic stability.

Several bioisosteric replacements for the phosphonate group have been explored in the context of inhibitor design:

Phosphinates [—P(O)(OH)R]: Replacing one of the hydroxyl groups of a phosphonate with an alkyl or aryl group yields a phosphinate. This change reduces the negative charge from -2 to -1 at physiological pH, which can alter the binding interactions within the active site. While this may weaken electrostatic interactions, it can improve membrane permeability.

Sulfonates [—SO₃H]: The sulfonate group is another tetrahedral oxyanion that can mimic the phosphate group. academie-sciences.fr It is generally more acidic than a phosphonate, meaning it will be fully deprotonated at physiological pH. cambridgemedchemconsulting.com However, the difference in bond lengths and angles (S-C vs. P-C) can affect the precise positioning of the inhibitor within the active site. academie-sciences.fr

In a study on analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (B83284) (AMBPP), an inhibitor of the enzyme IspH, replacing the diphosphate group with phosphonate or sulfonate moieties resulted in a complete loss of inhibitory activity. academie-sciences.fr This highlights the stringent structural and electronic requirements of the enzyme's active site, where the precise geometry and charge distribution of the phosphorus-containing group are essential for effective binding. academie-sciences.fr

Phosphorus MoietyGeneral StructureTypical Charge (pH 7.4)Key Features
PhosphonateR-PO(OH)₂-2Excellent phosphate mimic; strong electrostatic interactions. nih.gov
PhosphinateR-PO(OH)R'-1Reduced negative charge; potentially improved cell permeability. nih.gov
MethylenephosphonateR-CH₂-PO(OH)₂-2Stable isostere of phosphate with a P-C bond replacing a P-O bond. nih.gov
DifluoromethylenephosphonateR-CF₂-PO(OH)₂-2Lowers pKa to better match phosphate; fluorine can form additional interactions. researchgate.net

Influence of Phosphonate Protonation State on Binding

The inhibitory activity of phosphonate-containing compounds is often highly dependent on their protonation state, which is governed by the pH of the environment and the pKa values of the phosphonic acid group. nih.gov Phosphonic acids are diprotic, with pKa values that can be modulated by adjacent functional groups. cambridgemedchemconsulting.com For example, α-aminophosphonic acids have three pKa values corresponding to the phosphonate hydroxyls and the ammonium (B1175870) group.

The binding of a phosphonate inhibitor to an enzyme active site is typically optimal when its charge distribution best complements that of the binding pocket. nih.gov Many enzymes that process phosphorylated substrates have active sites rich in basic amino acid residues (like arginine and lysine) designed to bind the dianionic form of the phosphate group. Consequently, phosphonate inhibitors are often most effective at a pH where they are also predominantly in their dianionic state.

The pH dependence of phosphite (B83602) dehydrogenase (PTDH) provides a well-studied example. The activity profile for this enzyme is bell-shaped, with the optimal activity occurring between the pKa values of the substrate and an active site residue. nih.gov The decrease in activity at low pH is attributed to the protonation of the phosphite substrate, while the decrease at high pH is linked to the deprotonation of an essential catalytic residue in the enzyme. nih.gov This demonstrates that a precise match between the protonation states of both the inhibitor and the enzyme is critical for effective binding and catalysis (or inhibition). Therefore, in the rational design of analogs of this compound, tuning the pKa of the phosphonate group through chemical modification can be a key strategy to maximize inhibitory potency. researchgate.net

Scaffold Hopping and Lead Optimization Strategies

Identification of Novel Scaffolds with Similar Activity

Scaffold hopping is a computational and medicinal chemistry strategy used to identify new molecular core structures (scaffolds) that are structurally distinct from an existing lead compound but retain similar biological activity. nih.gov This approach is valuable for discovering compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

For a molecule like this compound, the key pharmacophoric elements would likely include:

A basic amino group.

A tetrahedral, dianionic phosphonate group.

A vinyl group for potential covalent interaction.

A specific stereochemical arrangement and distance between these groups.

Scaffold hopping would involve replacing the aminobutene backbone with other chemical structures that can present these key functional groups in the same spatial orientation. Potential bioisosteric replacements could include:

Cyclic scaffolds: Constrained ring systems, such as cyclopropane (B1198618) or cyclobutane (B1203170) derivatives, could lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity.

Heterocyclic cores: Introducing nitrogen or oxygen atoms into a new core structure can create novel hydrogen bonding interactions with the target enzyme.

Aromatic systems: A phenyl or pyridyl ring could serve as a rigid scaffold to which the necessary functional groups are attached.

For instance, tetrazole rings have been used as bioisosteres for phosphate groups, offering a different geometry and set of potential interactions. researchgate.net Boronic acids have also been explored as phosphate mimetics, as they can form a tetrahedral species in the enzyme active site that mimics the phosphate structure. nih.gov

Optimization for Enhanced Potency and Selectivity

For an inhibitor based on the this compound scaffold, optimization strategies could include:

Modification of the Butenyl Chain: The length and rigidity of the carbon chain connecting the key functional groups can be altered. Introducing substituents on the chain could probe for additional binding pockets in the enzyme active site. For example, adding a methyl group, as seen in the AMBPP analogs, can significantly influence binding. academie-sciences.fr

Stereochemistry: The stereocenter at the carbon bearing the amino and phosphonate groups is likely crucial for activity. Synthesizing and testing individual enantiomers is a critical step, as typically only one enantiomer will have high affinity for the chiral active site of an enzyme.

Exploring the Vinyl Group: The reactivity of the vinyl group could be modulated. Replacing it with an acetylenic group (as in γ-acetylenic GABA) or other Michael acceptors could alter the rate of covalent modification of the target enzyme, potentially leading to more potent irreversible inhibition. nih.gov

Optimization StrategyStructural Modification ExamplePotential OutcomeRationale
Enhance PotencyIntroduce fluorine atoms alpha to the phosphonate (e.g., -CF₂-PO(OH)₂)Increased binding affinityLowers phosphonate pKa to better mimic phosphate; fluorine may form H-bonds. researchgate.net
Improve SelectivityIncorporate the scaffold into a rigid cyclic systemReduced off-target activityConformational constraint pre-organizes the molecule for the target active site.
Modify MechanismReplace vinyl group with an alkyne (acetylenic) groupAltered rate of irreversible inhibitionChanges the electronics and reactivity of the Michael acceptor. nih.gov
Increase BioavailabilityConvert phosphonate to a prodrug (e.g., phosphonate ester)Improved cell membrane permeabilityMasks the negative charges, allowing passive diffusion into cells before being cleaved to the active form.

Principles of Rational Drug Design Applied to Phosphonate Inhibitors (General, not clinical)

The design of phosphonate inhibitors is heavily rooted in the principles of rational drug design, which leverages knowledge of a biological target's structure and mechanism to create specific and potent inhibitors.

A primary principle is the use of transition-state analogs . Many enzymatic reactions proceed through a high-energy, transient tetrahedral intermediate. researchgate.net Phosphonate and phosphinate groups are excellent mimics of these tetrahedral transition states, particularly in reactions involving carboxylates or phosphates. nih.gov Because enzymes have the highest affinity for the transition state of the reaction they catalyze, a stable molecule that mimics this state can act as a potent competitive inhibitor. researchgate.net

Another key principle is isosteric and bioisosteric replacement . The phosphonate group itself is a classic bioisostere of the phosphate group, where a metabolically stable P-C bond replaces a labile P-O bond. nih.gov This confers resistance to enzymatic cleavage by phosphatases, a significant advantage in drug design. nih.gov This principle extends to other parts of the molecule as well. For example, in designing inhibitors for GABA-AT, the phosphonate group can be seen as a bioisostere for the carboxylate group of the natural substrate, GABA.

Structure-based drug design (SBDD) is also a fundamental tool. If the three-dimensional crystal structure of the target enzyme is known, inhibitors can be designed in silico to fit precisely into the active site. Computational docking can be used to predict the binding mode of this compound and its analogs, guiding the synthesis of new derivatives with optimized interactions. For instance, docking studies on AMBPP analogs helped predict that shorter mimics like phosphonates and sulfonates would not adequately fill the diphosphate binding pocket of the IspH enzyme, a prediction later confirmed by enzymatic assays. academie-sciences.fr This demonstrates how computational tools can prioritize synthetic efforts and rationalize experimental results in the design of novel phosphonate inhibitors.

Chemical Biology Applications and Research Tools

Applications in High-Throughput Screening Methodologies

No published research indicates the use of (1-Aminobut-3-en-1-yl)phosphonic acid in any high-throughput screening assays or methodologies.

Assay Development Utilizing this compound

The development of robust and specific assays is fundamental to understanding enzyme function and identifying new therapeutic agents. This compound could serve as a key component in the design of innovative assay formats, particularly for the study of enzymes that recognize amino acids or their analogues.

One of the primary applications for this compound would be in the creation of activity-based probes (ABPs) . ABPs are powerful tools that covalently bind to the active site of a specific enzyme or a class of enzymes, allowing for their detection and characterization within complex biological mixtures. The vinyl phosphonate (B1237965) moiety of this compound can act as an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic residues, such as serine or cysteine, commonly found in the active sites of enzymes like proteases and hydrolases.

The development of an ABP based on this compound would involve the attachment of a reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin molecule, to the amino group. This would enable the visualization of target enzymes by fluorescence imaging or their isolation and identification through affinity purification techniques.

Hypothetical Assay Development Workflow:

Synthesis of a tagged probe: this compound would be chemically modified to incorporate a reporter tag.

Incubation with a biological sample: The resulting probe would be incubated with cell lysates, tissues, or even live cells.

Covalent labeling of target enzymes: The vinyl phosphonate warhead would react with the active site of target enzymes.

Detection and analysis: Labeled enzymes could be detected by in-gel fluorescence scanning or identified by mass spectrometry after enrichment.

A key aspect of assay development would be to establish the specificity of the probe. This would involve testing its reactivity against a panel of purified enzymes and in knockout cell lines to confirm its intended targets.

To illustrate the type of data that could be generated, consider the following hypothetical data table from an assay characterizing the inhibitory potential of a this compound-based probe against a panel of serine proteases.

EnzymeIC50 (µM)Inhibition Mechanism
Trypsin5.2Irreversible
Chymotrypsin> 100No significant inhibition
Elastase15.8Irreversible
Thrombin85.3Weak inhibition

This is a hypothetical data table for illustrative purposes.

Screening Libraries for Modulators of its Targets

Once a specific enzyme target for this compound has been identified and a robust assay developed, this system can be adapted for high-throughput screening (HTS) to discover novel modulators of that target. Screening libraries, which can contain thousands to millions of diverse small molecules, are essential for identifying new drug leads.

A competitive screening assay could be designed where library compounds compete with the this compound-based probe for binding to the target enzyme. In this format, a decrease in the signal from the probe (e.g., reduced fluorescence) would indicate that a library compound is binding to the enzyme's active site.

Example of a Competitive HTS Assay Principle:

A target enzyme is immobilized on a microplate.

A screening library compound is added to each well.

A fluorescently labeled this compound probe is added.

After incubation, the plate is washed to remove unbound probe.

The fluorescence intensity in each well is measured. A low fluorescence signal indicates a "hit" – a compound that potentially binds to the enzyme's active site.

The hits from the primary screen would then be subjected to secondary assays to confirm their activity and determine their mechanism of action.

Below is an illustrative data table representing the output of a hypothetical primary screen of a small compound library against a target enzyme using a this compound-based probe.

Compound ID% InhibitionHit Confirmation
L-0013.5No
L-00285.2Yes
L-00312.7No
L-00455.9Yes
L-0056.1No

This is a hypothetical data table for illustrative purposes.

Advanced Analytical Techniques in the Study of 1 Aminobut 3 En 1 Yl Phosphonic Acid

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for probing the molecular structure and behavior of (1-Aminobut-3-en-1-yl)phosphonic acid at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. Beyond standard one- and two-dimensional NMR, advanced techniques provide deeper insights into molecular size, conformation, and intermolecular interactions.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uk A DOSY experiment generates a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. manchester.ac.ukox.ac.ukjhu.edu This would be particularly useful for assessing the purity of a this compound sample, as impurities would likely exhibit different diffusion rates. For example, in a mixture of amino acids, DOSY has been used to separate the signals of alanine, valine, and phenylalanine based on their differing molecular weights. jhu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a key technique for determining the spatial proximity of atoms within a molecule. It detects through-space correlations between protons that are close to each other (typically within 5 Å), providing crucial distance constraints for 3D structure calculation and for defining the conformation of a molecule in solution. nih.gov In the context of this compound, a NOESY experiment would be vital for determining the relative orientation of the aminophosphonic acid headgroup and the vinyl tail.

Furthermore, when studying the interaction of this compound with a target protein, NOESY is invaluable. Intermolecular NOEs between the ligand and the protein can identify the specific amino acid residues in the binding pocket and define the ligand's bound conformation, or "binding pose". nih.govduke.edunih.gov Isotope-filtered NOESY experiments are often employed, where the ligand is unlabeled and the protein is isotopically labeled (e.g., with ¹³C and ¹⁵N), allowing for the unambiguous detection of signals arising from proton-proton interactions between the ligand and the protein. nih.gov

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₄H₁₀NO₃P), HRMS would confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated one.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For aminophosphonic acids, characteristic fragmentation pathways include the loss of the phosphonic acid group or cleavages adjacent to the nitrogen atom. nih.govlibretexts.org A detailed study on α-aminophosphonates using chemical ionization and fast atom bombardment mass spectrometry revealed that a primary fragmentation pathway involves the loss of dimethyl phosphite (B83602) to yield a corresponding iminium ion as the base peak. nih.gov The nature of these fragments can be confirmed using HRMS. nih.gov Such analysis would be essential for the structural confirmation of this compound and for identifying it in complex mixtures.

Protein Complexes: MS is a cornerstone of proteomics and is widely used to study protein-ligand and protein-protein interactions. ijs.sinih.govwiley-vch.de If this compound binds to a target protein, non-covalent MS techniques like electrospray ionization (ESI) can be used to observe the intact protein-ligand complex in the gas phase. The mass shift upon ligand binding confirms the interaction. Furthermore, affinity purification coupled with mass spectrometry (AP-MS) can be used to isolate a target protein and its binding partners, including small molecule ligands, from a cell lysate for subsequent identification by MS. ijs.si Studies have also utilized ESI-MS to generate and investigate the fragmentation of diastereomeric clusters of chiral α-aminophosphonic acids with metal ions, demonstrating the technique's sensitivity to stereochemistry. nih.govnih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com

Chiral Purity: Since this compound possesses a chiral center at the C1 carbon, its enantiomers will produce mirror-image CD spectra. CD spectroscopy is therefore a powerful tool for assessing the enantiomeric purity of a sample. While the intrinsic CD signal of a small molecule might be weak, it can be enhanced through derivatization with a suitable chromophore. For instance, chiral primary amines have been derivatized to yield conjugates that exhibit strong, predictable CD signals, allowing for the determination of their absolute configuration. researchgate.net

Protein Conformational Changes: CD is highly sensitive to the secondary structure of proteins. mdpi.comyoutube.com The far-UV CD spectrum (190-250 nm) provides information on the proportion of α-helices, β-sheets, and random coil structures in a protein. nih.gov Upon binding of a ligand like this compound, changes in the protein's conformation can be detected as alterations in its far-UV CD spectrum. nih.govnih.gov Additionally, binding can perturb the environment of aromatic amino acid side chains (Trp, Tyr, Phe) or prosthetic groups, leading to changes in the near-UV CD spectrum (250-350 nm), which can be used to quantify binding affinity. nih.govanu.edu.au

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, IR would show characteristic absorption bands for the N-H bonds of the amino group, C-H bonds of the alkyl and vinyl groups, the P=O and P-O-H bonds of the phosphonic acid moiety, and the C=C bond of the vinyl group.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. Like IR, it provides information about molecular vibrations. For aminophosphonic acids, Raman spectroscopy is effective for identifying vibrations of the phosphonic group and the carbon skeleton. acs.orgdtu.dk Studies on boron analogues of aminophosphonic acids have used both FT-IR and FT-Raman to confirm their dimeric structures in the solid state, highlighting the utility of these techniques in understanding intermolecular interactions. acs.orgnih.gov Similarly, Raman spectroscopy has been used to probe the hydrolysis of methylphosphonic anhydride (B1165640) to methylphosphonic acid. rsc.org These techniques would be crucial for confirming the functional group composition of synthesized this compound.

Functional Group Expected Vibrational Frequency Range (cm⁻¹) Technique
N-H Stretch (Amino)3300 - 3500IR, Raman
C-H Stretch (sp², Vinyl)3010 - 3100IR, Raman
C-H Stretch (sp³)2850 - 3000IR, Raman
C=C Stretch (Vinyl)1620 - 1680IR, Raman
P=O Stretch1150 - 1300IR
P-O-H2500 - 3000 (broad), 900-1050IR

Chromatographic and Electrophoretic Separations

Chromatographic methods are essential for the separation, purification, and analysis of compounds.

Given the chirality of this compound, separating its enantiomers is critical for studying their distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the premier method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Various studies have reported the successful use of chiral HPLC to determine the enantiomeric purity of newly synthesized α-aminophosphonates. mcgill.canih.gov The development of a chiral HPLC method would be a crucial step in the characterization of this compound, enabling both the analysis of enantiomeric excess (ee) and the preparative separation of the individual (R)- and (S)-enantiomers for further study.

LC-MS for Purity and Metabolite Profiling (Non-clinical)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical tool for the separation, identification, and quantification of compounds in complex mixtures. Its high sensitivity and selectivity make it particularly suitable for assessing the purity of synthesized compounds like this compound and for identifying its metabolites in non-clinical studies.

Due to the polar nature of this compound, arising from the presence of both amino and phosphonic acid groups, specialized chromatographic techniques are often employed. Hydrophilic interaction liquid chromatography (HILIC) is a common approach for retaining and separating such polar analytes. Alternatively, reversed-phase chromatography can be used with the addition of ion-pairing agents to the mobile phase to improve retention.

For purity analysis, a high-resolution mass spectrometer can provide accurate mass measurements, confirming the elemental composition of the parent compound and any impurities. In a hypothetical purity assessment, the primary peak corresponding to this compound would be expected at a specific retention time with a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Table 1: Illustrative LC-MS Data for Purity Analysis of this compound

AnalyteRetention Time (min)Observed m/z [M+H]⁺Calculated m/z [M+H]⁺Purity (%)
This compound3.5152.0521152.0522>99
Impurity A2.8134.0415134.0417<0.5
Impurity B4.1168.0470168.0471<0.5

This table is interactive. You can sort the columns by clicking on the headers.

In non-clinical metabolite profiling, biological samples (e.g., from in vitro incubations with liver microsomes or in vivo studies in animal models) are analyzed by LC-MS/MS. This technique allows for the detection and structural elucidation of metabolites. Common metabolic transformations for a compound like this compound could include oxidation, hydroxylation, or conjugation. The fragmentation pattern of the parent compound is compared with that of potential metabolites to identify structural modifications.

Table 2: Hypothetical Metabolites of this compound Identified by LC-MS/MS in a Non-clinical Study

Putative MetaboliteProposed BiotransformationObserved m/z [M+H]⁺Key Fragment Ions (m/z)
M1Hydroxylation of the butyl chain168.0470150.0364, 132.0258, 83.0131
M2Oxidation of the vinyl group168.0470152.0521, 124.0315, 97.0022
M3N-Acetylation194.0628152.0521, 134.0415, 83.0131
M4Glucuronide Conjugation328.0843152.0521, 176.0321

This table is interactive. You can sort the columns by clicking on the headers.

Microcalorimetry Techniques (e.g., Isothermal Titration Calorimetry for binding thermodynamics)

Microcalorimetry techniques, particularly Isothermal Titration Calorimetry (ITC), are powerful methods for studying the thermodynamics of binding interactions in solution without the need for labeling. ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding event.

For this compound, which is designed as a GABA analogue, ITC would be an invaluable tool to quantify its binding to GABA receptors or related enzymes, such as GABA aminotransferase. Such studies provide deep insights into the molecular forces driving the interaction.

In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The shape of the resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.

Table 3: Illustrative Thermodynamic Parameters for the Binding of this compound to a Hypothetical Target Protein Determined by Isothermal Titration Calorimetry

ParameterValue
Stoichiometry (n)1.1 ± 0.1
Dissociation Constant (Kd)5.2 µM
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (TΔS)2.3 kcal/mol
Gibbs Free Energy Change (ΔG)-10.8 kcal/mol

This table is interactive. You can sort the columns by clicking on the headers.

The negative enthalpy change in this hypothetical example suggests that the binding is an exothermic process, likely driven by the formation of favorable interactions such as hydrogen bonds and van der Waals contacts. The positive entropy change could be attributed to the release of ordered water molecules from the binding interface. The Gibbs free energy change (ΔG) is calculated from the enthalpy and entropy changes and is directly related to the binding affinity.

Future Directions and Emerging Research Avenues for 1 Aminobut 3 En 1 Yl Phosphonic Acid

Exploration of New Biological Targets and Pathways

While the primary expected target of (1-Aminobut-3-en-1-yl)phosphonic acid is GABA-T, future research will likely broaden to investigate its effects on other biological targets. The phosphonate (B1237965) group is a stable mimic of phosphate (B84403) and carboxylate moieties, suggesting that it could interact with a range of enzymes that recognize these groups. frontiersin.orgresearchgate.net This opens up possibilities for inhibiting or modulating enzymes such as phosphatases, peptidases, and kinases, which are crucial in cellular signaling. researchgate.net

Furthermore, beyond direct enzyme inhibition, the compound's ability to elevate GABA levels could have widespread downstream effects on other neurotransmitter systems. nih.govfrontiersin.org Research could explore its influence on the interplay between GABAergic, glutamatergic, dopaminergic, and serotonergic pathways, which are deeply interconnected in regulating mood, cognition, and behavior. nih.govfrontiersin.orgmdpi.com Investigating its potential activity at different GABA receptor subtypes, such as GABA(A)-ρ1 receptors, could also reveal novel mechanisms of action. nih.gov

Table 1: Potential New Biological Targets for this compound

Target Class Specific Examples Potential Therapeutic Area
Phosphatases Protein Tyrosine Phosphatases (PTP1B) Diabetes, Obesity
GABA Receptors GABA(A)-ρ1 Neurological Disorders
Other Transaminases Alanine aminotransferase, Aspartate aminotransferase Metabolic Disorders

| Neurotransmitter Systems | Dopamine receptors, Serotonin receptors | Mood Disorders, Schizophrenia |

Integration with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the biological impact of this compound, integration with systems biology and "omics" technologies is essential. Metabolomics, for instance, can provide a detailed snapshot of the metabolic changes that occur in neural and non-neural tissues following inhibition of GABA-T. nih.govnih.govfrontiersin.org This could identify novel biomarkers of drug efficacy and reveal unexpected metabolic shifts. nih.govmdpi.com

Proteomics and transcriptomics can be employed to map the broader changes in protein and gene expression, respectively. This could help identify off-target effects and compensatory mechanisms that the cell employs in response to altered GABA levels. By mapping these changes, researchers can build more accurate models of the drug's mechanism of action and its system-wide consequences. youtube.com

Development of Advanced Delivery Systems

A significant hurdle for phosphonate-based drugs is their poor bioavailability due to the high negative charge at physiological pH, which impedes their ability to cross biological membranes like the blood-brain barrier. nih.gov

Nanoparticle Encapsulation for Targeted Delivery to Cells

Encapsulating this compound within nanoparticles represents a promising strategy to overcome delivery challenges. wikipedia.orgnih.gov Nanocarriers, such as liposomes or biodegradable polymers, can protect the drug from degradation and facilitate its transport across the blood-brain barrier. wikipedia.orgnih.govmdpi.com Surface functionalization of these nanoparticles with specific ligands could enable targeted delivery to specific brain regions or cell types, thereby increasing efficacy and reducing potential side effects. nih.govmdpi.com

Prodrug Strategies for Improved Intracellular Uptake

Prodrug strategies involve masking the charged phosphonate group with lipophilic moieties that can be cleaved once inside the cell to release the active drug. nih.govcardiff.ac.uk This approach has been successfully used for other phosphonate drugs to enhance oral absorption and cell penetration. cardiff.ac.ukfrontiersin.orgnih.gov Various promoieties, such as pivaloyloxymethyl (POM), isopropoxycarbonyloxymethyl (POC), and amino acid-based groups (ProTide technology), could be explored to improve the pharmacokinetic profile of this compound. nih.govfrontiersin.orgresearchgate.net

Table 2: Comparison of Advanced Delivery Strategies

Delivery Strategy Mechanism Potential Advantages
Nanoparticle Encapsulation Encapsulation in lipid or polymer-based carriers. Protection from degradation, enhanced BBB penetration, potential for cell-specific targeting. wikipedia.orgmdpi.com

| Prodrug Synthesis | Covalent modification with cleavable lipophilic groups. | Improved membrane permeability, increased oral bioavailability. nih.govnih.gov |

Bioengineering Applications of Phosphonate-Modifying Enzymes

The enzymes involved in the natural biosynthesis and catabolism of phosphonates offer a powerful toolkit for bioengineering. nih.govacs.org Enzymes like phosphoenolpyruvate (B93156) (PEP) mutase, which forms the crucial C-P bond, could be used in biocatalytic processes to synthesize this compound or its derivatives with high stereospecificity. mdpi.comresearchgate.net Furthermore, enzymes that modify existing phosphonate structures, such as hydroxylases or N-acetyltransferases, could be engineered to create novel analogs with altered potency, selectivity, or metabolic stability. nih.gov This chemoenzymatic approach could accelerate the discovery of second-generation compounds with improved therapeutic properties.

Predictive Modeling and Artificial Intelligence in Analog Design

Computational approaches are set to revolutionize the design of new analogs of this compound. In silico techniques like molecular docking and molecular dynamics simulations can be used to model the interaction of the compound with its target, GABA-T, and to predict the binding affinity of novel derivatives. nih.govnih.govresearchgate.netresearchgate.net

The application of artificial intelligence and machine learning algorithms can further accelerate this process. researchgate.net By training models on existing structure-activity relationship data, AI can screen vast virtual libraries of compounds to identify novel candidates with high predicted activity and desirable pharmacokinetic properties. This predictive power can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising molecules. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Aminobut-3-en-1-yl)phosphonic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of phosphonic acid derivatives typically involves direct methods using phosphorous acid (H₃PO₃) or dealkylation of dialkyl phosphonates. For this compound, a two-step McKenna procedure (bromotrimethylsilane followed by methanolysis) is effective for deprotection, ensuring high purity . Reaction parameters such as pH (acidic conditions), solvent choice (aqueous or organic), and temperature (controlled to avoid side reactions) must be optimized. Industrial-scale synthesis employs continuous flow reactors for consistency .

Q. How can researchers distinguish this compound from structurally similar phosphonates in analytical workflows?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring to differentiate based on mass fragmentation patterns. For example, the compound’s vinyl-amine moiety produces distinct fragmentation compared to saturated analogs. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic ³¹P and ¹H signals (e.g., vinyl proton shifts at δ 5.0–6.0 ppm) .

Q. What biological activity mechanisms are associated with this compound, and how can they be experimentally validated?

  • Methodological Answer : Phosphonic acids often mimic phosphate groups in enzymatic reactions. To validate inhibitory effects, conduct in vitro enzyme assays (e.g., alkaline phosphatase or metalloproteases) with varying concentrations of the compound. Measure IC₅₀ values and compare to known inhibitors. Structural analogs like aminomethylphosphonic acid (AMPA) show herbicidal activity via inhibition of aromatic amino acid biosynthesis, suggesting similar pathways for this derivative .

Advanced Research Questions

Q. How can contradictory data on environmental persistence and plant uptake of this compound be resolved?

  • Methodological Answer : Discrepancies may arise from variable detection limits (LODs: 0.01–0.2 mg/kg) across labs . Standardize protocols using isotope-labeled internal standards (e.g., ¹³C-labeled phosphonic acid) to correct for matrix effects. Longitudinal studies in perennial crops (e.g., vineyards) can differentiate residual accumulation from recent applications . For soil interactions, employ rhizosphere microcosms to assess microbial degradation rates .

Q. What strategies mitigate interference from phosphonic acid degradation products in pharmacokinetic studies?

  • Methodological Answer : Degradation products (e.g., fosetyl or inorganic phosphate) can confound LC-MS/MS results. Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Strata™ X-AW) to isolate the parent compound. Validate stability under physiological conditions (pH 7.4, 37°C) and quantify metabolites via high-resolution mass spectrometry (HRMS) .

Q. How does the vinyl-amine group in this compound influence its coordination chemistry in catalytic systems?

  • Methodological Answer : The unsaturated bond enhances π-backbonding with transition metals. Perform X-ray absorption spectroscopy (XAS) to study coordination geometries with Pd(II) or Ru(II) catalysts. Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against saturated analogs. Computational modeling (DFT) can predict orbital interactions and stability of metal-ligand complexes .

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